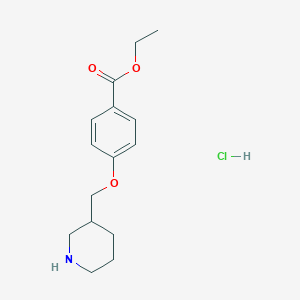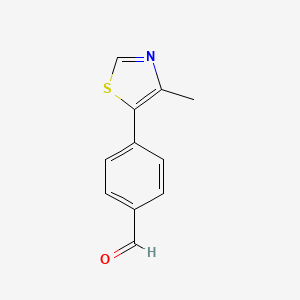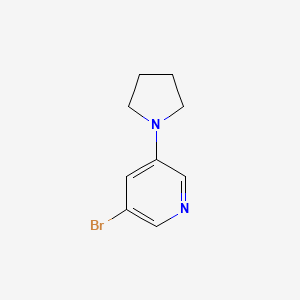
3-Brom-5-(Pyrrolidin-1-yl)pyridin
Übersicht
Beschreibung
3-Bromo-5-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound . Its molecular formula is C9H11BrN2 and it has a molecular weight of 227.10 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(pyrrolidin-1-yl)pyridine consists of a pyridine ring which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The specific chemical reactions involving 3-Bromo-5-(pyrrolidin-1-yl)pyridine are not detailed in the retrieved papers .Physical And Chemical Properties Analysis
3-Bromo-5-(pyrrolidin-1-yl)pyridine is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthese von Pyridinderivaten
3-Brom-5-(Pyrrolidin-1-yl)pyridin dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Pyridinderivate. Diese Derivate sind entscheidend für die Entwicklung neuer Verbindungen mit potenziellen therapeutischen Wirkungen, wie z. B. antivirale, antibakterielle und entzündungshemmende Mittel .
Entwicklung neuroaktiver Verbindungen
Der Pyrrolidinring, der in this compound vorhanden ist, findet sich häufig in neuroaktiven Verbindungen. Forscher nutzen diese Verbindung, um Moleküle zu synthetisieren, die mit neuronalen Rezeptoren oder Enzymen interagieren können, was zur Erforschung von neurologischen Erkrankungen beiträgt .
Herstellung von Flüssigkristallen
Aufgrund seiner strukturellen Eigenschaften kann this compound zur Herstellung von Flüssigkristallen verwendet werden. Diese Materialien sind essentiell für Display-Technologien, wie z. B. in LCD-Bildschirmen, und für fortschrittliche photonische Anwendungen .
Katalyseforschung
Diese Verbindung kann als Ligand für Übergangsmetallkatalysatoren dienen. In der Katalyseforschung trägt sie zur Entwicklung neuer katalytischer Systeme bei, die die Effizienz chemischer Reaktionen, insbesondere in der pharmazeutischen Industrie, verbessern können .
Innovationen in der Materialwissenschaft
In der Materialwissenschaft wird this compound verwendet, um die Eigenschaften von Polymeren und anderen Materialien zu modifizieren. Dies kann zur Herstellung neuer Materialien mit verbesserter thermischer Stabilität, elektrischer Leitfähigkeit oder mechanischer Festigkeit führen .
Agrarchemie
Das Bromatom in this compound macht es zu einem wertvollen Vorläufer für die Synthese von Agrochemikalien. Diese Chemikalien spielen eine wichtige Rolle bei der Entwicklung von Pestiziden und Herbiziden, die sicherer und effektiver sind .
Photodynamische Therapie
Forscher untersuchen den Einsatz von this compound in der photodynamischen Therapie (PDT). Von ihm abgeleitete Verbindungen könnten als Photosensibilisatoren verwendet werden, um Krebszellen bei Lichteinwirkung gezielt zu zerstören .
Umweltchemie
Diese Verbindung wird auch auf ihren potenziellen Einsatz in der Umweltchemie untersucht, insbesondere bei der Entgiftung von Schadstoffen. Ihre Reaktivität mit verschiedenen Schadstoffen kann zur Entwicklung effizienterer Verfahren zur Wasser- und Bodenreinigung führen .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with various biological targets due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemische Analyse
Biochemical Properties
3-Bromo-5-(pyrrolidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of 3-Bromo-5-(pyrrolidin-1-yl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-Bromo-5-(pyrrolidin-1-yl)pyridine can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3-Bromo-5-(pyrrolidin-1-yl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-(pyrrolidin-1-yl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-5-(pyrrolidin-1-yl)pyridine remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-(pyrrolidin-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity. Exceeding this range can cause detrimental effects on the health of the animal models .
Metabolic Pathways
3-Bromo-5-(pyrrolidin-1-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Bromo-5-(pyrrolidin-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENROJLIHOQUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675129 | |
| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944718-19-8 | |
| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)
![4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441802.png)
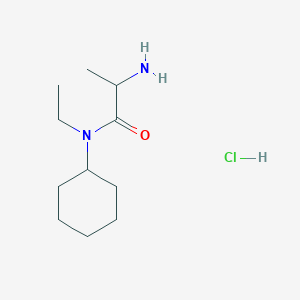
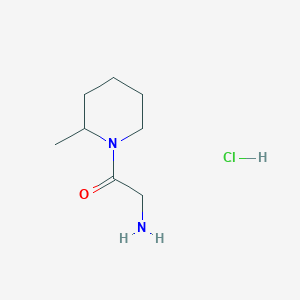
![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441806.png)
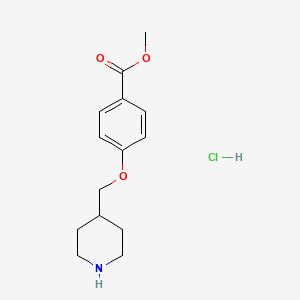
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)


